molecular formula C19H20N4O B13939373 2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B13939373
M. Wt: 320.4 g/mol
InChI Key: KOUPDNLCBOCRLB-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 2719751-28-5) is a chemical intermediate of significant interest in medicinal chemistry and oncology research. This compound is part of a critical chemical series investigated for its potent inhibitory activity against PKMYT1 (Membrane Associated Tyrosine/Threonine 1 Kinase), a key regulator of the cell cycle . Research Applications and Value This compound serves as a direct precursor and key synthetic intermediate in the development of selective PKMYT1 inhibitors . Research has demonstrated that analogs within this chemical series, particularly those with specific stereochemistry, function as potent and selective PKMYT1 inhibitors . PKMYT1 is a compelling therapeutic target for cancer treatment, especially in tumors with CCNE1 amplification, due to a established synthetic lethal relationship . Inhibiting PKMYT1 in these vulnerable cancer cells leads to unscheduled mitosis and catastrophic DNA damage, ultimately causing cell death . Therefore, this compound provides researchers with a valuable tool for synthesizing and studying novel targeted cancer therapies. Chemical Identifiers • CAS Number: 2719751-28-5 • Molecular Formula: C 19 H 20 N 4 O • Molecular Weight: 320.40 g/mol • IUPAC Name: 2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Usage Note This product is intended for research purposes only and is not intended for human or animal use.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C19H20N4O/c1-10-6-7-16(24-5)12(3)17(10)23-18(21)15(9-20)14-8-11(2)13(4)22-19(14)23/h6-8H,21H2,1-5H3

InChI Key

KOUPDNLCBOCRLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C)N2C(=C(C3=C2N=C(C(=C3)C)C)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved would depend on its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Structural Analog 1: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound 3s)

Core Structure: Pyrano[2,3-c]pyrazole fused with a dihydropyran ring . Key Differences:

  • Substituents : Chlorophenyl and methoxyphenyl groups vs. the dimethylphenyl group in the target compound.
  • Functionality: Lacks the amino group present in the target but retains a carbonitrile. Synthesis & Physical Data:
  • Yield: 80% (efficient synthesis via a general procedure).
  • Melting Point: 170.7–171.2 °C, suggesting higher crystallinity than the target (data unavailable).

Structural Analog 2: Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (Compound 7c)

Core Structure : Bis-pyrrole system with ester and carbonitrile groups .
Key Differences :

  • Ester Functionality : Introduces hydrolytic susceptibility absent in the target’s carbonitrile.
  • Substituents: 3-Aminophenyl and phenyl groups vs. the methoxy-dimethylphenyl group in the target. Analytical Data:
  • Molecular Formula: C21H22N4O2 (MW = 362), lighter than the target’s estimated molecular weight.
  • Elemental Analysis: Close match between calculated and found values (e.g., N: 15.46% vs. 15.86%), indicating high purity .
    Implications : The ester group may limit membrane permeability compared to the target’s lipophilic substituents.

Comparative Data Table

Parameter Target Compound Compound 3s Compound 7c
Core Structure Pyrrolo[2,3-b]pyridine Pyrano[2,3-c]pyrazole Bis-pyrrole
Key Substituents 3-Methoxy-2,6-dimethylphenyl, amino, CN 2-Chlorophenyl, methoxyphenyl, CN 3-Aminophenyl, phenyl, ester, CN
Synthesis Yield Not reported 80% Not explicitly stated
Melting Point (°C) Not reported 170.7–171.2 Not reported
Molecular Formula Estimated C25H25N5O (MW ~423) C23H20ClN3O2 (MW ~429) C21H22N4O2 (MW ~362)
Spectroscopic Features Expected aromatic/CN peaks in NMR/IR δ 11.49 (s, NH), 3.74 (OCH3) δ 164.12 (ester C=O)

Critical Analysis of Structural and Functional Variations

  • Core Heterocycles: Pyrrolo-pyridine (target) offers extended conjugation and rigidity vs. pyrano-pyrazole (3s) or bis-pyrrole (7c), influencing electronic properties and binding modes.
  • The amino group in the target and 7c supports hydrogen bonding, but its placement on a pyrrolo-pyridine vs. a pyrrole alters spatial accessibility.
  • Synthetic Feasibility: Compound 3s’ high yield (80%) suggests optimized conditions for pyrano-pyrazoles, whereas the target’s synthesis may require tailored methods for pyrrolo-pyridine assembly.

Biological Activity

2-Amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, also known as RP-6306, is a compound that has garnered attention for its potential biological activity, particularly as a selective inhibitor of the PKMYT1 kinase. This article discusses the compound's biological activity, its mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of RP-6306 is characterized by a pyrrolo[2,3-b]pyridine core with various substituents that influence its biological activity. Its molecular formula is C15H17N3OC_{15}H_{17}N_3O with a molecular weight of 255.31 g/mol. The compound exhibits good solubility and bioavailability, making it a candidate for further pharmacological studies.

RP-6306 functions primarily as an inhibitor of the PKMYT1 kinase, which plays a significant role in regulating CDK1 phosphorylation. This regulation is crucial in the cell cycle and DNA damage response pathways. By inhibiting PKMYT1, RP-6306 can potentially disrupt cancer cell proliferation, particularly in tumors with CCNE1 amplification.

Table 1: Inhibition Potency of RP-6306

CompoundTarget KinaseIC50 (nM)Biological Activity
RP-6306PKMYT13.1Selective inhibitor; inhibits tumor growth in xenograft models

Biological Activity and Efficacy

Research indicates that RP-6306 exhibits potent anti-tumor activity in preclinical models. In vivo studies show that it effectively inhibits the growth of CCNE1-amplified tumor cells in mouse xenograft models. The compound's selectivity for PKMYT1 over other kinases has been confirmed through various assays.

Case Studies

  • Xenograft Model Evaluation : In a study utilizing mouse xenografts with CCNE1-amplified tumors, administration of RP-6306 resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's potential as an effective therapeutic agent for specific cancer types.
  • Cell-Based Assays : A series of cell-based assays demonstrated that RP-6306 effectively inhibited CDK1 phosphorylation at Thr14, confirming its mechanism of action as a PKMYT1 inhibitor.

Structure-Activity Relationship (SAR)

The development of RP-6306 included extensive SAR studies that identified key structural features contributing to its potency and selectivity. The introduction of a dimethylphenol group was found to enhance the inhibitory activity against PKMYT1 significantly.

Table 2: Structure-Activity Relationship Findings

ModificationIC50 (nM)Observations
Original Compound10.0Baseline potency
Dimethylphenol Addition3.1Increased potency
Pyrrole NH Replacement0.5Enhanced selectivity

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